molecular formula C8H12O3 B2381591 (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932286-17-3

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2381591
CAS No.: 1932286-17-3
M. Wt: 156.181
InChI Key: VNLXGAINUPBXNF-JKMUOGBPSA-N
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Description

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a hydroxyl group at position 2 and a carboxylic acid moiety at position 1 of the norbornane framework. Its rigid bicyclo[2.2.1]heptane structure confers conformational rigidity, making it valuable in drug design, catalysis, and materials science. The stereochemistry (1S,2R,4S) plays a critical role in its interactions with biological targets and physicochemical properties .

Properties

IUPAC Name

(1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLXGAINUPBXNF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@H]1C[C@H]2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalysis are likely employed to ensure high yield and enantioselectivity. The use of chiral auxiliaries and ligands in transition-metal catalysis is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylic acid group yields an alcohol .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of bicyclic compounds, including (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, as promising scaffolds for developing novel antimicrobial agents. For instance, derivatives of this compound have shown activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent activity suggests that modifications to the bicyclic framework can enhance efficacy against resistant strains.

Anticancer Activity

Research indicates that compounds derived from bicyclic structures can exhibit anticancer properties. A study explored various derivatives for their cytotoxic effects on cancer cell lines, demonstrating that specific modifications to the bicyclic core can lead to significant anticancer activity . This opens avenues for further exploration in cancer therapeutics.

Synthetic Routes

The synthesis of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is well-documented in the literature. Various synthetic routes have been proposed, with yields reported around 70% for certain methods . The compound serves as an important intermediate in synthesizing more complex organic molecules due to its versatile functional groups.

Use in Asymmetric Synthesis

This bicyclic compound is also valuable in asymmetric synthesis processes where chirality is crucial. Its structural features allow it to act as a chiral auxiliary or catalyst in various reactions, facilitating the production of enantiomerically pure compounds .

Polymer Chemistry

The unique properties of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid make it a candidate for developing new polymeric materials. Its ability to form hydrogen bonds and its rigidity contribute to the mechanical strength and thermal stability of polymers when incorporated into polymer matrices .

Coatings and Adhesives

The compound's chemical structure lends itself to applications in coatings and adhesives where enhanced adhesion properties are desired. The hydroxyl group can engage in hydrogen bonding with various substrates, improving the performance of coatings .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDerivatives showed significant activity against resistant strains of S. aureus and E. faecalis .
Study 2Anticancer PropertiesCertain derivatives exhibited cytotoxic effects on cancer cell lines .
Study 3Organic SynthesisDocumented synthetic routes with yields around 70% .
Study 4Polymer ApplicationsEnhanced mechanical properties when used in polymer formulations .

Mechanism of Action

The mechanism by which (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities References
(1R,2R,4R*)-2-Hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid N-phenylamide - Δ⁵ double bond, N-phenylamide group Amide derivative; altered stereochemistry (R*)
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid) - Oxa ring (oxygen at position 2), ketone, methyl groups Antimicrobial activity
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid - Nitrogen at position 7 (aza substitution) Pyramidalized nitrogen; peptidomimetic applications
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid (Ketopinic acid) - Ketone at position 2, methyl groups Reactivity in nucleophilic additions
4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid - Hydroxyl at position 4 Structural isomer; potential metabolic differences
Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino- - Amino group at position 4 Basic properties; solubility in acidic media

Structural and Stereochemical Variations

  • Stereochemistry : The (1S,2R,4S) configuration of the target compound contrasts with analogs like (1R,2R,4R*)-hept-5-ene derivatives, which exhibit distinct spatial arrangements affecting binding affinity .
  • Ring Modifications :
    • Oxabicyclo analogs (e.g., Camphanic acid) replace a CH₂ group with oxygen, enhancing polarity and thermal stability .
    • Azabicyclo derivatives introduce nitrogen, enabling hydrogen bonding and conformational rigidity critical in peptide mimics .

Physicochemical Properties

  • Solubility : Hydroxyl and carboxylic acid groups in the target compound confer high polarity, whereas methyl or ketone substituents (e.g., Camphanic acid) reduce aqueous solubility .
  • Acidity: The carboxylic acid group (pKa ~2.5) contrasts with the basic amino group (pKa ~9.5) in 4-amino derivatives, influencing ionization under physiological conditions .

Biological Activity

(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, also known as 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.181 g/mol
  • CAS Number : 41248-20-8
  • Physical Properties :
    • Melting Point: 90 °C
    • Boiling Point: 323.8 °C (predicted)
    • Density: 1.383 g/cm³ (predicted)

Research indicates that (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exhibits various biological activities attributed to its structural characteristics:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) cells through apoptosis induction mechanisms.

Case Studies

StudyFindings
Vidali et al. (2013)The compound showed activity similar to hyperforin against PC-3 cell lines, indicating potential as an anticancer agent.
In vitro assaysDemonstrated inhibition of inflammatory markers in macrophage cultures, suggesting anti-inflammatory potential.
Antimicrobial testingEffective against Gram-positive bacteria with MIC values indicating significant antimicrobial efficacy.

Recent Investigations

Recent investigations into the biological activity of (1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid have focused on its pharmacological potential:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited enhanced antimicrobial activity compared to parent compounds.
  • Anti-inflammatory Mechanisms : Research published in Pharmacology Reports highlighted the compound's ability to modulate NF-kB signaling pathways, which play a crucial role in inflammation.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
  • Cyclization : Use of norbornene derivatives as starting materials, followed by hydroxylation and carboxylation .
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the desired (1S,2R,4S) stereoisomer .
  • Protection Strategies : Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during carboxylation .
Synthetic Method Yield (%)Purity (ee%)Key Challenge
Norbornene-based cyclization45–6085–92Competing epimerization
Enzymatic resolution30–40>99Scalability limitations

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) resolves stereochemical assignments, particularly for the bicyclic framework and hydroxyl/carboxylic acid groups .
  • X-ray Crystallography : Critical for absolute configuration determination when crystalline derivatives are available .
  • Chromatography : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) separates stereoisomers; LC-MS confirms molecular weight .
Technique Detection LimitKey Application
2D NMR0.1–1.0 mgStereochemical mapping
Chiral HPLC0.01–0.1 mg/mLEnantiomeric excess quantification

Q. How do solubility and stability profiles influence experimental design for in vitro assays?

  • Methodological Answer :
  • Solubility : The compound is polar due to hydroxyl and carboxylic acid groups. Use DMSO (≤10% v/v) or phosphate buffers (pH 6–8) for aqueous solutions. Pre-saturate solutions to avoid precipitation .
  • Stability : Hydrolytically stable at pH 4–7 but prone to oxidation. Store under inert gas (N₂/Ar) at –20°C with desiccants .

Advanced Research Questions

Q. How does stereochemistry impact biological activity, and what strategies can resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer :
  • SAR Analysis : The (1S,2R,4S) configuration enhances interactions with chiral biological targets (e.g., enzymes with hydrophobic pockets). Compare activity of enantiomers using in vitro binding assays .
  • Data Contradictions : Use molecular dynamics (MD) simulations to model interactions when experimental SAR data conflicts. For example, MD can explain why minor stereoisomers show unexpected inhibitory effects due to allosteric binding .

Q. What computational methods are effective for predicting metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • In Silico Tools :
  • ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate permeability (e.g., logP = 1.2) and cytochrome P450 interactions .
  • Metabolic Sites : Identify labile positions (e.g., hydroxyl group) via density functional theory (DFT) calculations for oxidation susceptibility .
Parameter Predicted ValueExperimental Validation
logP1.2HPLC-derived logP: 1.3
CYP3A4 Inhibition RiskModerateIn vitro IC₅₀: 25 μM

Q. How can functional group derivatization expand its application in drug discovery, and what are the methodological challenges?

  • Methodological Answer :
  • Derivatization Strategies :
  • Amide Formation : Couple with amines (e.g., EDCI/HOBt) to improve bioavailability .
  • Esterification : Protect the carboxylic acid group (e.g., methyl ester) for blood-brain barrier penetration studies .
  • Challenges : Steric hindrance from the bicyclic framework limits reaction efficiency. Optimize microwave-assisted synthesis (80–100°C, 30 min) to accelerate sluggish reactions .

Q. What experimental designs are recommended for in vivo studies targeting neurological or anti-inflammatory applications?

  • Methodological Answer :
  • Dosing : Administer via intraperitoneal (IP) injection (5–20 mg/kg) in rodent models due to moderate oral bioavailability (~30%) .
  • Biomarkers : Measure TNF-α/IL-6 (inflammation) or glutamate levels (neurology) in plasma/tissue homogenates. Use microdialysis for real-time CNS monitoring .

Key Research Gaps and Recommendations

  • Stereoselective Catalysis : Develop asymmetric catalytic methods to improve synthetic efficiency .
  • In Vivo Mechanistic Studies : Use CRISPR-engineered animal models to validate target engagement .

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